An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Introduction: A Versatile Scaffold for Modern Chemistry
5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 495414-32-9) is a specialized organic compound built upon a rigid indanone framework.[1][2] Its structure is distinguished by two key features that render it highly valuable in medicinal chemistry and organic synthesis: a gem-dimethyl group at the C2 position, which imparts steric hindrance and conformational rigidity, and a bromine atom at the C5 position of the aromatic ring.[3] This bromine atom serves as a versatile functional handle, enabling a wide array of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.[1]
This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this important intermediate. It is designed for researchers, chemists, and drug development professionals who seek to leverage its unique structural attributes for the creation of complex and novel molecules, particularly in the development of selective receptor modulators and therapeutics for central nervous system (CNS) disorders.[1][4]
Core Structural and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in a chemical system. The properties of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one are summarized below.
Chemical Structure
Caption: Chemical structure of the title compound.
Key Properties and Identifiers
| Property | Value | Source |
| CAS Number | 495414-32-9 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrO | [1][2] |
| Molecular Weight | 239.11 g/mol | [1][5] |
| IUPAC Name | 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |
| Synonyms | 5-bromo-2,2-dimethyl-1-indanone | |
| Physical Form | Solid (Predicted) | |
| Storage Conditions | 2-8°C, under dry conditions | [1] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) (Predicted) |
Synthesis and Spectroscopic Elucidation
A robust synthetic route and unambiguous characterization are paramount for the effective use of any chemical intermediate. While specific literature on the synthesis of this exact molecule is sparse, a logical and high-yielding pathway can be designed based on established principles of organic chemistry.
Proposed Synthetic Pathway: Electrophilic Aromatic Bromination
The most direct approach to synthesize the title compound is through the selective bromination of its parent molecule, 2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS 10489-28-8).[6][7] The indanone system contains an aromatic ring that is activated towards electrophilic aromatic substitution. The substitution pattern is directed by two groups: the alkyl portion of the fused cyclopentanone (ortho-, para-directing and activating) and the deactivating, meta-directing carbonyl group. The para-position relative to the activating alkyl group (C5) is the most sterically accessible and electronically favored site for bromination, leading to the desired product with high regioselectivity.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol (Proposed)
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Reaction Setup: To a solution of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (NBS, 1.05 eq).
-
Initiation: Cool the mixture to 0°C in an ice bath. Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to initiate the electrophilic substitution. The acid protonates NBS, generating a more potent electrophilic bromine species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield the pure 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.
Spectroscopic Characterization (Predicted)
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Based on analogous structures, the following spectral data are predicted:
| Technique | Predicted Features |
| ¹H NMR | Aromatic region: ~7.5-7.8 ppm, three protons exhibiting splitting patterns of an ABC system characteristic of a 1,2,4-trisubstituted benzene ring. Benzylic protons: ~2.9 ppm, a singlet integrating to 2H. Methyl protons: ~1.2 ppm, a sharp singlet integrating to 6H. |
| ¹³C NMR | Carbonyl carbon: ~205 ppm. Aromatic carbons: 6 signals between ~120-155 ppm, including the carbon bearing the bromine atom at a lower field. Quaternary carbon (C2): ~45 ppm. Benzylic carbon (C3): ~36 ppm. Methyl carbons: ~25 ppm (one signal for both). |
| IR Spectroscopy | Strong, sharp C=O stretch around 1705-1720 cm⁻¹. Aromatic C=C stretches around 1600 cm⁻¹ and 1470 cm⁻¹. Aliphatic C-H stretches just below 3000 cm⁻¹. |
| Mass Spectrometry | A characteristic isotopic pattern for a monobrominated compound, with two major peaks in the molecular ion region: [M]⁺ and [M+2]⁺ of nearly equal intensity. |
Chemical Reactivity and Synthetic Utility
The synthetic power of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one lies almost entirely in the reactivity of its C-Br bond. This functionality makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for forging new carbon-carbon and carbon-heteroatom bonds.
In-Depth Focus: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that couples an organohalide with an organoboron species.[8] For the title compound, this reaction allows for the direct attachment of a wide variety of aryl, heteroaryl, or vinyl groups at the C5 position, dramatically increasing molecular complexity. This is a preferred method due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[9][10]
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of the indanone, forming a Pd(II) complex.[11] This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide.[10][11]
-
Reductive Elimination: The two organic fragments (the indanone and the new R-group) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]
Representative Experimental Protocol: Suzuki Coupling
-
Reagent Preparation: In a reaction vessel, combine 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%).
-
Solvent and Degassing: Add a solvent mixture, typically dimethoxyethane (DME) and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to 80-90°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the resulting product by column chromatography to obtain the 5-aryl-2,2-dimethyl-2,3-dihydro-1H-inden-1-one derivative.
Applications in Research and Drug Discovery
The true value of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is realized in its application as a strategic building block.
-
Scaffold for CNS Agents: The rigid indanone core is a privileged scaffold in medicinal chemistry.[3] It helps to lock the conformation of a molecule, reducing flexibility and potentially increasing its binding affinity and selectivity for a specific biological target. This is particularly advantageous in designing ligands for receptors and enzymes in the central nervous system.[1]
-
Intermediate for Complex Molecules: It serves as a key intermediate for constructing more elaborate molecular architectures.[4] The ability to easily introduce diversity at the C5 position via cross-coupling allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
-
Analogs for Structure-Activity Relationship (SAR) Studies: In lead optimization, SAR studies are crucial. This compound provides a reliable platform to systematically vary the substituent at the C5 position to probe its effect on biological activity, helping to identify potent and selective drug candidates.
Safety and Handling
As with all laboratory chemicals, 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]
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- 5-Bromo-2,3-dihydro-1H-inden-1-one | Biochemical Reagent - MedchemExpress.com.
- 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one - PubChem.
- 5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem.
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
- 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one - MySkinRecipes.
- 5-Bromo-2,3-dihydro-1H-inden-1-one | Biochemical Reagent | MedChemExpress.
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- 34598-49-7|5-Bromo-2,3-dihydro-1H-inden-1-one - BLDpharm.
- 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 34598-49-7 - M
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- 34598-49-7 | 5-Bromo-2,3-dihydro-1H-inden-1-one | ChemScene.
- Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - NIH.
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